3-(3-Bromo-4-methoxyphenyl)propan-1-ol
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Overview
Description
3-(3-Bromo-4-methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H13BrO2 and a molecular weight of 245.12 g/mol . This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a propanol chain. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol can be achieved through several methods. One common approach involves the bromination of 4-methoxybenzaldehyde to form 3-bromo-4-methoxybenzaldehyde, which is then subjected to a Grignard reaction with propylmagnesium bromide to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and Grignard reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-4-methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding phenylpropanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: 3-(3-Bromo-4-methoxyphenyl)propanal or 3-(3-Bromo-4-methoxyphenyl)propanone.
Reduction: 3-(4-Methoxyphenyl)propan-1-ol.
Substitution: Various substituted phenylpropanols depending on the nucleophile used.
Scientific Research Applications
3-(3-Bromo-4-methoxyphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-4-methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-(4-Methoxyphenyl)propan-1-ol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
3-(3-Bromo-4-methoxyphenyl)propan-1-ol is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring, which enhances its reactivity and versatility in chemical synthesis and research applications .
Properties
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h4-5,7,12H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVIDQUKPNLNIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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